5-苯基-1H-吲哚-7-羧酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

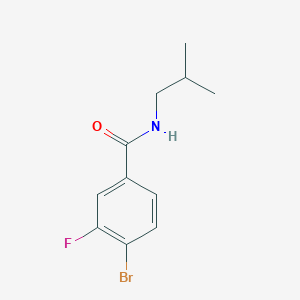

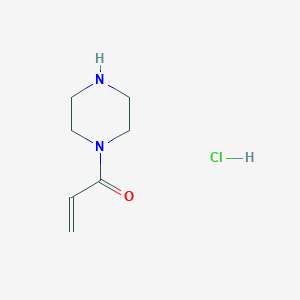

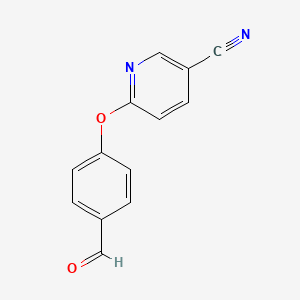

“Methyl 5-phenyl-1H-indole-7-carboxylate” is a substituted 1H-indole . It can be prepared by the esterification of indole-5-carboxylic acid . It has been found useful for the preparation of inhibitors of CD38, which are useful in the treatment of cancer .

Synthesis Analysis

The synthesis of “Methyl 5-phenyl-1H-indole-7-carboxylate” involves the esterification of indole-5-carboxylic acid . The total synthesis of a similar compound, murrayanine, started with the Japp–Klingemann reaction of phenyldiazonium chloride and 2-hydroxymethylene-5-methylcyclohexanone affording hydrazine. Then, the Fischer indole synthesis of hydrazine using HOAc/HCl under reflux gives 1-oxo-3-methyl-1,2,3,4-tetrahydrocarbazole .Chemical Reactions Analysis

“Methyl 5-phenyl-1H-indole-7-carboxylate” may be used as a reactant in several processes, including the biosynthesis of inhibitors of protein kinases, metal-free Friedel-Crafts alkylation, preparation of diphenylsulfonium ylides from Martin’s sulfurane, cross dehydrogenative coupling reactions, synthesis of indirubin derivatives, and preparation of aminoindolylacetates .科学研究应用

合成和化学性质

- 已设计并合成了新型 3,4-稠合色氨酸类似物,包括 5-苯基-1H-吲哚-7-羧酸甲酯的衍生物,用于肽和类肽构象解析研究。这些化合物具有一个连接吲哚环的 α-碳和 4 位的环,它限制了侧链的构象柔性,同时使官能团可用于进一步衍生化 (Horwell et al., 1994)。

- 已报道了一种利用 Cu(II) 进行交叉脱氢偶联反应,合成 1-甲基-1H-吲哚-3-羧酸酯衍生物的新方法。这种有效的方法为合成吲哚衍生物提供了一条新途径,提供了简单的程序和良好至优异的产率 (Akbari & Faryabi, 2023)。

生物和药理应用

- 与吡唑部分连接的吲哚衍生物被开发为抗肿瘤剂,在体外对各种人类癌细胞系显示出良好至优异的抗癌活性。值得注意的是,化合物表现出显着的抑制性能,特别是对 HepG2 癌细胞系 (Hassan et al., 2021)。

- 钯催化的炔烃分子内环化反应已被用于合成各种 γ-咔啉衍生物,这些衍生物在 4 位和 5 位上稠合了一个额外的环,展示了吲哚衍生物在创建复杂杂环结构方面的多功能性 (Zhang & Larock, 2003)。

安全和危害

未来方向

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years .

属性

IUPAC Name |

methyl 5-phenyl-1H-indole-7-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-19-16(18)14-10-13(11-5-3-2-4-6-11)9-12-7-8-17-15(12)14/h2-10,17H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJSFLYKFAHEEET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC(=C1)C3=CC=CC=C3)C=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20677819 |

Source

|

| Record name | Methyl 5-phenyl-1H-indole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-phenyl-1H-indole-7-carboxylate | |

CAS RN |

860624-96-0 |

Source

|

| Record name | Methyl 5-phenyl-1H-indole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

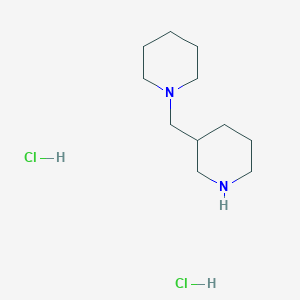

![(5R)-5-{[(4-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride](/img/structure/B1391726.png)

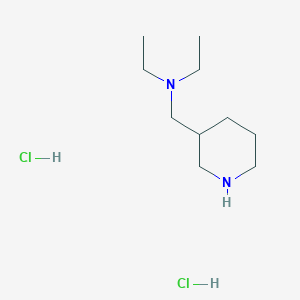

![2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-propanone hydrochloride](/img/structure/B1391738.png)